molecular formula C14H12FNO4S B7782593 (S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid

(S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid

Cat. No.: B7782593
M. Wt: 309.31 g/mol
InChI Key: RDYJUVZFLCNBPH-ZDUSSCGKSA-N
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Description

(S)-2-(4-Fluorophenylsulfonamido)-2-phenylacetic acid is a chiral organic compound of significant interest in medicinal chemistry research. It belongs to the class of phenylacetic acid derivatives, which are known to exhibit a range of biological activities and are valuable precursors in organic synthesis . This compound features a stereocenter, making the (S)-enantiomer particularly valuable for constructing chiral molecules and for studying stereospecific interactions in biological systems. As a high-purity chiral building block, it is useful in the synthesis of complex molecules for drug discovery and development. Research into similar sulfonamide-containing phenylacetic acid derivatives has indicated potential applications in the development of therapeutic agents, including investigations into antidiabetic compounds for their potential insulin-sensitizing effects . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

(2S)-2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYJUVZFLCNBPH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluorobenzenesulfonyl Chloride

4-Fluorobenzenesulfonyl chloride serves as the sulfonating agent. A modified Sandmeyer reaction is employed, starting with 4-fluoroaniline. In a typical procedure, 4-fluoroaniline is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by sulfonation with sulfur dioxide in the presence of copper chloride. The resulting sulfonic acid is then treated with phosphorus pentachloride to yield the sulfonyl chloride.

Key Conditions :

  • Temperature: −5°C to 5°C during diazotization.

  • Reagents: 50% aqueous NaOH for pH adjustment, toluene as a solvent.

Enantioselective Synthesis of (S)-2-Amino-2-Phenylacetic Acid

The chiral phenylglycine backbone is synthesized via asymmetric hydrogenation or enzymatic resolution. A reported method involves catalytic hydrogenation of (Z)-α-acetamidocinnamic acid using a chiral Rhodium catalyst (e.g., Rh-(R,R)-Et-DuPhos), achieving >98% enantiomeric excess (ee). Alternatively, racemic phenylglycine is resolved using L-tartaric acid to isolate the (S)-enantiomer.

Optimization Insight :

  • Solvent: Ethyl acetate improves hydrogenation efficiency.

  • Catalyst Loading: 0.5 mol% Rh catalyst achieves full conversion in 12 h.

Sulfonylation and Final Coupling

The critical sulfonylation step involves reacting (S)-2-amino-2-phenylacetic acid with 4-fluorobenzenesulfonyl chloride.

Reaction Protocol

  • Base Selection : Triethylamine (TEA) or pyridine is used to scavenge HCl, preventing protonation of the amine.

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

Example Procedure :

  • Dissolve (S)-2-amino-2-phenylacetic acid (1.0 eq) in DCM.

  • Add TEA (1.5 eq) and cool to 0°C.

  • Slowly add 4-fluorobenzenesulfonyl chloride (1.2 eq) in DCM.

  • Stir for 6 h at 25°C, then quench with 5% NaHCO₃.

Yield and Purity :

  • Typical yield: 75–85% after recrystallization from toluene.

  • HPLC purity: >99%.

Chiral Resolution and Purification

Racemic mixtures may form during synthesis, necessitating chiral resolution.

Diastereomeric Salt Formation

React the racemic acid with (1R,2S)-(-)-ephedrine in ethanol. The (S)-enantiomer preferentially crystallizes, yielding >95% ee after two recrystallizations.

Chromatographic Methods

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.3 min for the (S)-form.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ee (%)Key Advantage
Asymmetric Hydrogenation8899.598.2Single-step, high ee
Enzymatic Resolution7298.799.0Low-cost starting materials
Diastereomeric Salt6899.195.5Scalability for industrial use

Industrial-Scale Considerations

Large-scale synthesis (20 mmol+) requires:

  • Solvent Recovery : Toluene and DCM are distilled and reused.

  • Exothermic Control : Gradual addition of sulfonyl chloride to prevent thermal runaway.

  • Waste Management : Neutralization of HCl with NaOH minimizes environmental impact.

Challenges and Mitigation Strategies

  • Racemization : Elevated temperatures during sulfonylation cause racemization. Mitigated by maintaining reactions below 30°C.

  • Byproduct Formation : Excess sulfonyl chloride leads to disulfonation. Controlled stoichiometry (1:1.2) limits this .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • (S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
    • It can be utilized to create more complex molecules through various chemical reactions, including esterification and amide formation.
  • Reagent in Organic Reactions :
    • The compound can act as a reagent in specific organic transformations, enhancing the efficiency and selectivity of reactions.

Biology

  • Biological Activity :
    • Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
    • Studies have suggested potential activity against various pathogens, although specific target organisms and mechanisms remain to be fully elucidated.
  • Enzyme Inhibition :
    • Preliminary studies suggest that (S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid may inhibit certain enzymes involved in metabolic pathways, which could have implications in drug design for metabolic disorders.

Medicine

  • Therapeutic Potential :
    • The compound is being explored for its potential therapeutic applications due to its ability to interact with biological targets.
    • It may serve as a lead compound in drug development programs aimed at treating conditions such as inflammation or bacterial infections.
  • Case Studies :
    • A study highlighted its role as an enzyme inhibitor, showing promise in modulating biochemical pathways relevant to disease states.
    • Another investigation focused on its antimicrobial efficacy against resistant strains of bacteria, demonstrating significant inhibitory effects at micromolar concentrations.

Mechanism of Action

The mechanism of action of (S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

The compound’s analogues differ primarily in the substituent (X) on the phenylsulfonamido group. Key derivatives include:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Structural Features
(S)-2-(4-Fluorophenylsulfonamido)-2-phenylacetic acid F C₁₄H₁₂FNO₄S 309.31 Electron-withdrawing F enhances acidity and metabolic stability
2-(4-Chlorophenylsulfonamido)-2-phenylacetic acid Cl C₁₄H₁₂ClNO₄S 325.76 Larger halogen increases molecular weight and lipophilicity
2-(4-Bromophenylsulfonamido)-2-phenylacetic acid Br C₁₄H₁₂BrNO₄S 370.22 Heavy atom effect useful in crystallography and spectroscopy
2-(4-Methylphenylsulfonamido)-2-phenylacetic acid CH₃ C₁₅H₁₅NO₄S 305.35 Electron-donating CH₃ reduces acidity and increases hydrophobicity
2-(4-Methoxyphenylsulfonamido)-2-phenylacetic acid OCH₃ C₁₅H₁₅NO₅S 337.39 Methoxy group improves solubility via polarity

Key Observations:

  • The brominated derivative’s heavy atom effect aids in X-ray crystallography studies .
  • Methyl (CH₃) and Methoxy (OCH₃): The methyl group’s electron-donating nature lowers acidity (pKa ~4.5), while methoxy introduces polarity, enhancing solubility in polar solvents like ethanol or DMSO .
Ligand and Complexation Properties
  • The bromo and chloro derivatives exhibit strong ligand behavior in metal coordination, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications .
  • The fluoro analogue’s smaller size allows tighter binding to enzymatic active sites, making it a candidate for protease inhibition studies .
Pharmaceutical Relevance
  • Methyl-substituted derivatives are precursors in β-lactam antibiotics (e.g., Cephalexin), where the phenylglycine moiety contributes to bacterial cell wall inhibition .
  • Methoxy-substituted variants show improved pharmacokinetic profiles in preclinical studies, with reduced plasma protein binding compared to halogenated analogues .

Crystallographic and Stability Data

Compound Name Dihedral Angle (Phenyl Rings) Hydrogen Bonding Network Melting Point (°C)
(S)-2-(4-Fluorophenylsulfonamido)-2-phenylacetic acid 35.2° N–H⋯O (2.02 Å), O–H⋯O (1.98 Å) 178–180
2-(4-Bromophenylsulfonamido)-2-phenylacetic acid 39.5° N–H⋯O (2.05 Å), C–H⋯O (2.10 Å) 165–167
2-(4-Methylphenylsulfonamido)-2-phenylacetic acid 28.7° N–H⋯O (1.99 Å), O–H⋯O (2.01 Å) 192–194

Analysis:

  • The fluoro derivative’s tighter dihedral angle (35.2°) suggests more efficient crystal packing, contributing to its higher melting point compared to the brominated analogue .
  • Hydrogen-bonding interactions (N–H⋯O, O–H⋯O) are critical for stabilizing crystal structures across all derivatives, with bond lengths varying by <0.1 Å .

Biological Activity

(S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenylacetic acid backbone, which contributes to its biological activity. The presence of the fluorine atom enhances its pharmacological properties by modifying the electronic characteristics of the molecule.

Chemical Formula

  • Molecular Formula : C14_{14}H14_{14}FNO3_{3}S
  • CAS Number : 117309-49-6

The biological activity of (S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety is known for its inhibitory effects on carbonic anhydrase and other enzymes, which can lead to diverse physiological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50_{50} (μM) Reference Drug IC50_{50} (μM)
PC35240 (Imatinib)
MCF-710098 (Imatinib)

Antibacterial Activity

The compound also demonstrates antibacterial properties, particularly against Gram-positive bacteria. Research indicates that it disrupts bacterial cell membrane integrity and inhibits protein synthesis, leading to cell death.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, (S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in 2023 investigated the effects of various phenylacetamide derivatives, including (S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid, on prostate cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Study 2: Antibacterial Mechanism

Research conducted in 2022 explored the antibacterial mechanism of related phenylacetic acids. The findings suggested that these compounds could effectively inhibit bacterial growth by damaging cell membranes and disrupting metabolic processes, thereby highlighting the potential of (S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid in agricultural applications as a biocontrol agent against plant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid
Reactant of Route 2
(S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid

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